7,11-Bis(4-fluorophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione
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Overview
Description
7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE is a spirocyclic compound characterized by its unique structure, which includes fluorophenyl groups and disulfanylidenes. This compound belongs to the class of spiro[5.5]undecane derivatives, known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE typically involves a double Michael addition reaction. This method is efficient and regioselective, providing excellent yields and regioselectivity . The reaction conditions often include polar solvents and specific catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of robust intermolecular reactions and optimization of reaction conditions can be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .
Scientific Research Applications
7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying spirocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel catalysts and materials for optoelectronic applications.
Mechanism of Action
The mechanism by which 7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7,11-DIPHENYL-3,9-DITHIOXO-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE
- 7,11-BIS(2,4-DICHLOROPHENYL)-2,4-DIMETHYL-2,4-DIAZASPIRO[5.5]UNDECANE-1,3,5,9-TETRAONE
Uniqueness
7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE is unique due to the presence of fluorophenyl groups and disulfanylidenes, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14F2N4O2S2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7,11-bis(4-fluorophenyl)-3,9-bis(sulfanylidene)-2,4,8,10-tetrazaspiro[5.5]undecane-1,5-dione |
InChI |
InChI=1S/C19H14F2N4O2S2/c20-11-5-1-9(2-6-11)13-19(15(26)24-18(29)25-16(19)27)14(23-17(28)22-13)10-3-7-12(21)8-4-10/h1-8,13-14H,(H2,22,23,28)(H2,24,25,26,27,29) |
InChI Key |
UDWDDKIXDYGXST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3(C(NC(=S)N2)C4=CC=C(C=C4)F)C(=O)NC(=S)NC3=O)F |
Origin of Product |
United States |
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